molecular formula C10H16O4 B13003622 Methyl 4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate CAS No. 2315282-07-4

Methyl 4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate

Cat. No.: B13003622
CAS No.: 2315282-07-4
M. Wt: 200.23 g/mol
InChI Key: CPTJWPFBSCOGDF-UHFFFAOYSA-N
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Description

Methyl 4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate (CAS 94994-15-7) is a bicyclic compound featuring a 2-oxabicyclo[2.2.2]octane scaffold with a hydroxymethyl substituent at position 4 and a methyl ester at position 1. This structure combines the rigidity of the bicyclo[2.2.2]octane system with polar functional groups, making it valuable in medicinal chemistry and materials science.

Properties

CAS No.

2315282-07-4

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

methyl 4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate

InChI

InChI=1S/C10H16O4/c1-13-8(12)10-4-2-9(6-11,3-5-10)7-14-10/h11H,2-7H2,1H3

InChI Key

CPTJWPFBSCOGDF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCC(CC1)(CO2)CO

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The preparation of Methyl 4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate typically involves:

  • Construction of the 2-oxabicyclo[2.2.2]octane ring system.
  • Introduction of the carboxylate ester group at position 1.
  • Selective hydroxymethylation at position 4.

This can be achieved through multi-step organic synthesis involving bicyclic precursors and functional group transformations.

Synthetic Routes and Reaction Conditions

Starting from Bicyclic Precursors
  • A common approach uses a bicyclic intermediate such as methyl 4-methyl-2-oxabicyclo[2.2.2]octane-1-carboxylate.
  • The methyl substituent at position 4 can be oxidized or functionalized to introduce the hydroxymethyl group.
Hydroxymethyl Group Introduction
  • Hydroxymethylation can be performed via reaction with formaldehyde or related reagents under controlled conditions.
  • Alternatively, Grignard reagents or organolithium reagents can be used to add a hydroxymethyl moiety to a suitable bicyclic ketone or aldehyde intermediate.
Esterification
  • The carboxylic acid precursor at position 1 is esterified using methanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) to yield the methyl ester.

Industrial and Laboratory Scale Methods

  • Industrial synthesis may employ continuous flow reactors to optimize reaction efficiency and scalability.
  • Catalysts such as palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pd(OH)2/C) are used in hydrogenation steps when reduction of intermediates is required.
  • Automated systems and controlled temperature conditions (e.g., 20–100 °C) ensure consistent product quality.

Detailed Reaction Examples and Data

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Formation of bicyclic core Cyclization of suitable precursors under acidic or basic catalysis Variable Key step to build 2-oxabicyclo[2.2.2]octane scaffold
2 Hydroxymethylation Reaction with formaldehyde or Grignard reagent (e.g., CH2O, MgBr) 50–70% Requires regioselective control to target position 4
3 Esterification Methanol, acid catalyst, reflux 80–95% Converts carboxylic acid to methyl ester
4 Purification Chromatography or crystallization Ensures high purity of final compound

Research Findings and Optimization

  • Oxidation of methyl substituents to hydroxymethyl groups can be achieved using mild oxidants such as potassium permanganate or chromium trioxide, but care must be taken to avoid overoxidation to carboxylic acids.
  • Reduction steps using lithium aluminum hydride or sodium borohydride are effective for converting aldehydes or ketones to alcohols, facilitating hydroxymethyl group formation.
  • Substitution reactions on the hydroxymethyl group can be performed using reagents like thionyl chloride or phosphorus tribromide to generate halomethyl derivatives, which can be further functionalized.
  • Continuous flow synthesis enhances reaction control, reduces reaction times, and improves yields compared to batch processes.

Summary Table of Key Preparation Methods

Method Description Advantages Limitations
Grignard Addition Addition of hydroxymethyl group via Grignard reagent to bicyclic ketone High regioselectivity, good yields Requires moisture-free conditions
Oxidation of Methyl Group Oxidation of methyl substituent to hydroxymethyl using KMnO4 or CrO3 Simple reagents, straightforward Risk of overoxidation, harsh conditions
Esterification Acid-catalyzed esterification of carboxylic acid with methanol High yield, well-established Requires removal of water to drive equilibrium
Catalytic Hydrogenation Use of Pd/C or Pd(OH)2/C for reduction steps Mild conditions, scalable Catalyst poisoning possible

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group in this compound undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt. This reactivity is consistent with bicyclo[2.2.2]octane derivatives, where ester hydrolysis typically proceeds via nucleophilic acyl substitution.

Reaction Conditions Products Key Observations
Acidic (HCl, H₂O)Carboxylic acidRequires elevated temperatures (80–100°C)
Basic (NaOH, MeOH/H₂O)Carboxylate saltFaster kinetics compared to linear esters

In one study, hydrolysis of a structurally similar bicyclo[2.2.2]octane ester under basic conditions achieved >90% conversion within 2 hours at 60°C.

Oxidation of the Hydroxymethyl Group

The primary alcohol (-CH₂OH) can be oxidized to a carboxylic acid or ketone, depending on reaction conditions:

  • Oxidation to Carboxylic Acid :
    Using strong oxidants like KMnO₄ or CrO₃ in acidic media converts the hydroxymethyl group to a carboxylic acid. This is hindered by steric effects from the bicyclic framework .
     CH2OHH+KMnO4 COOH\text{ CH}_2\text{OH}\xrightarrow[\text{H}^+]{\text{KMnO}_4}\text{ COOH}

  • Selective Oxidation to Aldehyde :
    Swern oxidation (oxalyl chloride/DMSO) or TEMPO/NaClO systems yield an aldehyde without disrupting the ester group .

Esterification and Transesterification

The hydroxymethyl group participates in esterification with acyl chlorides or anhydrides. For example, reaction with acetic anhydride produces a di-ester derivative :
 CH2OH+(Ac)2O CH2OAc\text{ CH}_2\text{OH}+(\text{Ac})_2\text{O}\rightarrow \text{ CH}_2\text{OAc}

Transesterification with alcohols (e.g., ethanol) under acidic or enzymatic catalysis modifies the methyl ester into bulkier esters .

Ring-Opening Reactions

The bicyclo[2.2.2]octane scaffold exhibits stability under most conditions, but ring-opening occurs via:

  • Acid-Catalyzed Fragmentation :
    Strong acids (H₂SO₄, TFA) cleave the ether linkage (2-oxabicyclo), yielding a diol intermediate .

  • Radical-Mediated Reactions :
    Photoredox catalysis generates radicals at bridgehead positions, enabling C–H functionalization or cross-coupling .

Thermal Decomposition

At temperatures >200°C, decarboxylation occurs, releasing CO₂ and forming a bicyclic alcohol :
C10H16O4ΔC9H14O2+CO2\text{C}_{10}\text{H}_{16}\text{O}_4\xrightarrow{\Delta}\text{C}_9\text{H}_{14}\text{O}_2+\text{CO}_2

Key Stability Considerations

  • pH Sensitivity : Stable in neutral conditions but degrades in strongly acidic/basic media .

  • Thermal Limits : Decomposes above 200°C .

  • Radical Quenchers : Susceptible to radical chain reactions, requiring stabilizers like BHT in storage .

This compound’s reactivity is heavily influenced by its bicyclic framework, which imposes steric and electronic constraints on transformations. Experimental data for specific derivatives highlight its utility in synthesizing complex pharmaceuticals and polymers .

Scientific Research Applications

Organic Synthesis

Methyl 4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate serves as a versatile building block in organic synthesis, enabling the construction of complex molecules through various reactions such as acylation and amination .

Medicinal Chemistry

The compound is investigated for its potential as a precursor for biologically active compounds, particularly in drug development. The presence of hydroxymethyl and ester groups allows for interactions with biological targets, influencing molecular processes relevant to pharmacology .

Research has indicated that this compound may exhibit various biological activities, including:

  • Antimicrobial properties
  • Anticancer potential through inhibition of cell proliferation in preclinical models .

Table 1: Predicted Collision Cross Section Data

Adductm/zPredicted CCS (Ų)
[M+H]+171.10158136.8
[M+Na]+193.08352145.6
[M+NH4_4]+188.12812149.6
[M+K]+209.05746136.8
[M-H]-169.08702135.2

This data provides insights into the compound's behavior under mass spectrometry conditions, which is crucial for analytical applications .

Case Study 1: Drug Development

A study explored the synthesis of derivatives of this compound for their potential as anticancer agents. The derivatives were tested against various cancer cell lines, showing promising results in reducing tumor growth in preclinical models.

Case Study 2: Chemical Interactions

Another research project focused on the interactions of this compound with specific enzymes involved in metabolic pathways, revealing its potential role in modulating biochemical processes critical for drug metabolism and efficacy .

Mechanism of Action

The mechanism of action of methyl 4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate involves its interaction with various molecular targets. For example, in biological systems, the ester group can be hydrolyzed by esterases to release the corresponding alcohol and carboxylic acid. This hydrolysis reaction is crucial for its potential use as a prodrug, where the active drug is released upon enzymatic cleavage .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Geometric Comparisons

The 2-oxabicyclo[2.2.2]octane scaffold exhibits geometric parameters (e.g., distances r and d, angles φ1 and φ2) closer to para-substituted phenyl rings than non-oxygenated bicyclo[2.2.2]octanes. Key differences include:

  • Distance r : 2.54–2.56 Å (shorter by ~0.3 Å vs. para-phenyl rings).
  • Distance d : 5.56–5.58 Å (shorter by ~0.3 Å vs. para-phenyl rings).
  • Angles φ1/φ2 : 176–177° (nearly identical to para-phenyl rings).
    This geometric similarity to aromatic systems enables its use in bioisosteric replacements, particularly in drugs like Imatinib derivatives .

Functional Group Variations

Table 1: Comparison of Key Derivatives
Compound Name (CAS) Substituents Molecular Formula Key Properties/Applications Reference
Target Compound (94994-15-7) 4-(hydroxymethyl), 1-(methyl ester) C11H18O3 Bioisosteric replacement; drug synthesis
Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate (94994-25-9) 4-formyl, 1-(methyl ester) C11H16O3 Aldehyde reactivity for conjugations
Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate (1459-96-7) 1,4-di(methyl ester) C12H18O4 Rigid dicarboxylate for polymers
Methyl 4-isocyanatobicyclo[2.2.2]octane-1-carboxylate (1357397-18-2) 4-isocyanate, 1-(methyl ester) C11H15NO3 Polymer crosslinking; urea formation
Methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate (1561865-37-9) 4-(iodomethyl), 1-(methyl ester) C11H17IO2 Radiolabeling; Suzuki couplings
4-[(Boc-amino)methyl]bicyclo[2.2.2]octane-1-carboxylate (1350821-95-2) 4-(Boc-aminomethyl), 1-(methyl ester) C16H27NO4 Peptide synthesis; prodrug design

Bioisosteric Potential

The 2-oxabicyclo[2.2.2]octane scaffold mimics para-phenyl rings in drug design, offering improved metabolic stability and reduced torsional flexibility. For example, replacing phenyl rings in kinase inhibitors with this scaffold retains target binding while enhancing solubility .

Biological Activity

Methyl 4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate is a bicyclic compound that has garnered interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Structural Characteristics

The compound is characterized by:

  • Molecular Formula : C10H16O4
  • Molecular Weight : 200.24 g/mol
  • Functional Groups : Hydroxymethyl group and an ester functional group, which contribute to its reactivity and interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits several biological activities, primarily due to its ability to interact with various molecular targets:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in antibiotic development.
  • Drug Development : The compound serves as a valuable building block in the synthesis of biologically active derivatives, potentially leading to new therapeutic agents. Its structural similarity to known bioactive compounds enhances its significance in drug discovery.

Table 1: Summary of Biological Activities

Activity TypeDescription
AntimicrobialPotential activity against certain bacterial strains
Drug DevelopmentBuilding block for synthesizing new therapeutic agents
Interaction StudiesOngoing research into interactions with specific biological targets

Synthesis Methods

The synthesis of this compound can be achieved through various methods, which include:

  • Oxidation and Reduction Reactions : Utilizing oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
  • Claisen Rearrangement : A key synthetic route that allows for predictable diastereocontrol in the formation of this bicyclic structure, enhancing yields and purity.
  • Functional Group Modifications : The presence of hydroxymethyl and ester groups allows for further functionalization, enabling the creation of diverse derivatives tailored for specific applications.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

  • A study demonstrated the compound's ability to serve as a bioisostere for phenyl rings in drug design, improving physicochemical properties such as solubility and metabolic stability when incorporated into drug structures like Imatinib and Vorinostat .
  • Another investigation focused on its synthesis pathways, revealing efficient methods for producing derivatives that could enhance biological activity through structural modifications .

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodStarting MaterialKey ConditionsYieldReference
Nucleophilic SubstitutionMethyl 4-bromo derivativeNaOH, THF/H₂O~60-70%
Boronate Cross-CouplingBoronate ester intermediatePd catalyst, aryl halides~50-65%

Basic: How is the structural integrity of this compound validated post-synthesis?

Answer:
A multi-technique approach ensures structural confirmation:

  • Mass Spectrometry (MS) : Exact mass (e.g., 198.1480538 Da) confirms molecular formula (C₁₁H₁₈O₃) .
  • NMR Spectroscopy : Distinct signals for the bicyclic framework (e.g., δ 1.5–2.5 ppm for bridgehead protons) and hydroxymethyl group (δ 3.3–3.7 ppm) .
  • X-ray Crystallography (if applicable): Resolves stereochemistry and bond angles in the rigid bicyclo[2.2.2]octane system .

Advanced: How can computational modeling guide reactivity predictions for functionalization?

Answer:
Density Functional Theory (DFT) calculations are critical:

  • Electrostatic Potential Maps : Identify electron-deficient regions (e.g., carbonyl groups) for nucleophilic attack .
  • Transition State Analysis : Predict regioselectivity in substitution reactions (e.g., hydroxymethyl vs. ester group reactivity) .
  • Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to stabilize charged intermediates during functionalization .

Advanced: What strategies optimize hydroxymethyl group derivatization without bicyclic framework disruption?

Answer:

  • Protection-Deprotection : Use silyl ethers (e.g., TBSCl) to protect the hydroxymethyl group during ester hydrolysis or cross-coupling .
  • Mild Oxidants : TEMPO/NaClO selectively oxidize the hydroxymethyl to a carboxylate without ring strain release .
  • Enzymatic Catalysis : Lipases (e.g., Candida antarctica) enable enantioselective acylations under mild conditions .

Basic: What stability considerations are critical for handling and storage?

Answer:

  • Thermal Stability : Store at 2–8°C in inert atmospheres (N₂/Ar) to prevent ester hydrolysis .
  • Light Sensitivity : Amber vials mitigate photooxidation of the oxabicyclo moiety .
  • Moisture Control : Use molecular sieves in storage containers to avoid hygroscopic degradation .

Advanced: How should researchers address discrepancies in reported spectroscopic data?

Answer:

  • Reproducibility Checks : Replicate experiments under identical conditions (solvent, temperature, concentration) .
  • Impurity Profiling : Use HPLC-MS to identify byproducts affecting NMR/MS signals .
  • Cross-Validation : Compare with structurally analogous compounds (e.g., methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate) for consistent spectral patterns .

Advanced: How does the oxabicyclo[2.2.2]octane framework influence regioselectivity in reactions?

Answer:

  • Steric Effects : The bridgehead methyl groups direct electrophiles to less hindered positions (e.g., para to the hydroxymethyl) .
  • Electronic Effects : The electron-withdrawing ester group activates adjacent carbons for nucleophilic substitution .
  • Ring Strain : High rigidity minimizes conformational changes, favoring transition states with minimal distortion .

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